![molecular formula C45H49NO6 B12081936 1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)-](/img/structure/B12081936.png)
1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, methoxy, and ester groups. Its unique configuration makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)- involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the piperidine ring, followed by the introduction of the hydroxy and methoxy groups. The final steps involve the esterification process to form the phenylmethyl ester. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The ester group may facilitate the compound’s transport across cell membranes, enhancing its bioavailability. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other similar compounds, 1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)- stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:
- 1-Piperidinecarboxylic acid, 3-hydroxy-4-phenyl-, 1,1-dimethylethyl ester
- 1-Piperidinecarboxylic acid, 4-hydroxy-3-methyl-, 1,1-dimethylethyl ester
- 1-piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester These compounds share some structural similarities but differ in their functional groups and overall configuration, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C45H49NO6 |
|---|---|
Molecular Weight |
699.9 g/mol |
IUPAC Name |
benzyl (3R,4R,5S)-3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-(trityloxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C45H49NO6/c1-34(29-49-2)30-50-31-36-23-25-37(26-24-36)43-38(27-46(28-42(43)47)44(48)51-32-35-15-7-3-8-16-35)33-52-45(39-17-9-4-10-18-39,40-19-11-5-12-20-40)41-21-13-6-14-22-41/h3-26,34,38,42-43,47H,27-33H2,1-2H3/t34-,38-,42-,43-/m0/s1 |
InChI Key |
YSNORSVADGYGAD-ZODWYXBRSA-N |
Isomeric SMILES |
C[C@@H](COC)COCC1=CC=C(C=C1)[C@H]2[C@@H](CN(C[C@@H]2O)C(=O)OCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC(COC)COCC1=CC=C(C=C1)C2C(CN(CC2O)C(=O)OCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


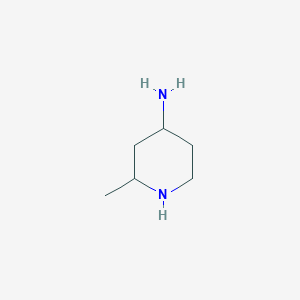
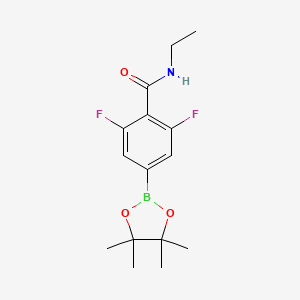


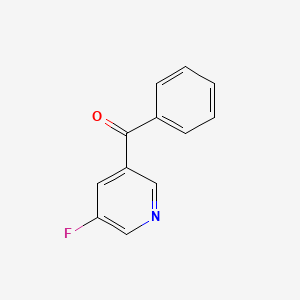
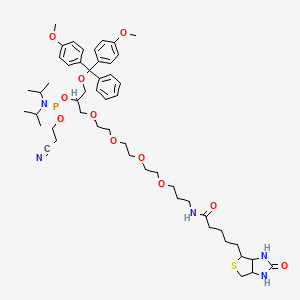

![N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B12081912.png)

![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B12081930.png)
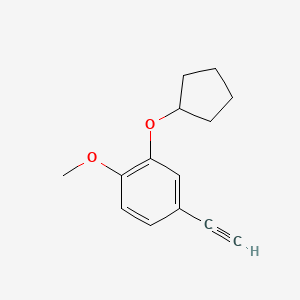
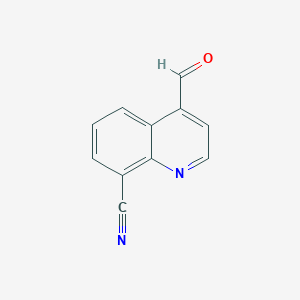
![Bicyclo[3.2.2]nonane](/img/structure/B12081968.png)

